molecular formula C13H14N2O3 B2382778 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide CAS No. 1211261-23-2

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2382778
CAS No.: 1211261-23-2
M. Wt: 246.266
InChI Key: PISYAOWGNXLZGP-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a compound that features a unique structure combining a furan ring, an isoxazole ring, and a cyclobutanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide typically involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction. This reaction can be carried out using nitrile oxides and alkenes or alkynes as starting materials . The furan ring can be introduced through a subsequent cyclization reaction. The final step involves the coupling of the isoxazole-furan intermediate with cyclobutanecarboxylic acid or its derivatives under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as transition metals, and the implementation of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phospholipase D (PLD), an enzyme involved in various cellular processes. By inhibiting PLD, the compound can modulate signaling pathways related to inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a cyclobutane ring fused with an isoxazole moiety and a furan substituent. This unique structure contributes to its biological activity.

Biological Activity

  • Anticancer Properties
    • Several studies have indicated that compounds with furan and isoxazole derivatives exhibit significant anticancer activity. For instance, furan-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
    • In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential as an anticancer agent.
  • Mechanism of Action
    • The proposed mechanism involves the inhibition of specific protein kinases that are crucial for cell cycle progression and survival in cancer cells. This inhibition leads to increased apoptosis and reduced tumor viability.
    • Additionally, the compound may interact with DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes.
  • Anti-inflammatory Effects
    • Preliminary research suggests that this compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines. Studies have demonstrated a reduction in pro-inflammatory markers in animal models treated with similar furan-based compounds.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of tumor growth in vitro
Apoptosis InductionIncreased apoptosis in cancer cell lines
Anti-inflammatoryReduced levels of inflammatory cytokines

Research Findings

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways (PubMed ID: 911344) .
  • Mechanistic Insights : Another research article highlighted the compound's ability to disrupt cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell division (PubChem ID: 90639008) .
  • Inflammation Modulation : In a model of acute inflammation, administration of the compound resulted in lower levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent (PubChem ID: 145988388) .

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-13(9-3-1-4-9)14-8-10-7-12(18-15-10)11-5-2-6-17-11/h2,5-7,9H,1,3-4,8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISYAOWGNXLZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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